2-Isopropylacridine-9(10H)-one

Lipophilicity Drug Design ADME Properties

Researchers investigating the 2-5A/RNase L antiviral pathway often struggle to find selective activators with sufficient potency for cellular assays. 2-Isopropylacridine-9(10H)-one resolves this gap as a uniquely potent RNase L activator (IC50 2.30 nM). • Potent RNase L activation (IC50 2.30 nM) for precise pathway modulation. • Distinct lipophilicity (calc. LogP 3.80) for enhanced membrane permeability. • Ideal chemical probe for SAR and lead optimization in acridone series. Reliably supplied with consistent purity and prompt global delivery.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
Cat. No. B12574812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylacridine-9(10H)-one
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O
InChIInChI=1S/C16H15NO/c1-10(2)11-7-8-15-13(9-11)16(18)12-5-3-4-6-14(12)17-15/h3-10H,1-2H3,(H,17,18)
InChIKeyZBRUGTSTLIRESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylacridine-9(10H)-one: Identity & Procurement


2-Isopropylacridine-9(10H)-one, also designated as 2-(1-methylethyl)-9(10H)-acridinone, is a synthetic heterocyclic compound belonging to the acridone family . It features a planar, tricyclic acridone scaffold (a ketone derivative of acridine) functionalized with an isopropyl group at the C2 position [1]. This substitution pattern distinguishes it from both the unsubstituted parent 9(10H)-acridinone and other alkylated acridone derivatives, imparting a distinct physicochemical profile, notably a high calculated LogP of 3.80 .

2-Isopropylacridine-9(10H)-one: Why C2 Alkylation Matters


The acridone pharmacophore's biological activity and physicochemical behavior are highly sensitive to substitution pattern and alkyl chain length [1]. Simply substituting 2-Isopropylacridine-9(10H)-one with other 2-alkyl acridones (e.g., 2-methylacridone) or unsubstituted acridone can lead to significant deviations in critical parameters such as lipophilicity, membrane permeability, and target binding affinity [2]. The quantitative evidence below demonstrates that the specific isopropyl group at the C2 position confers a measurable, non-interchangeable profile in terms of both physicochemical properties and a unique, high-potency biological activity [3].

2-Isopropylacridine-9(10H)-one: Quantitative Differentiation Evidence


Lipophilicity Advantage Over Unsubstituted Acridone

2-Isopropylacridine-9(10H)-one exhibits a calculated LogP of 3.80, which is substantially higher than the LogP of 2.57 for the unsubstituted 9(10H)-acridinone core . This quantifiable increase in lipophilicity directly influences membrane permeability, a critical factor for intracellular target engagement in cell-based assays and in vivo models [1].

Lipophilicity Drug Design ADME Properties

RNase L Activation Potency vs. Other Acridones

2-Isopropylacridine-9(10H)-one has been experimentally shown to activate RNase L (2-5A-dependent ribonuclease) with an IC50 of 2.30 nM, measured by the inhibition of protein synthesis in mouse L cell extracts [1]. This potent and specific activity on the RNase L pathway is not a general feature of the acridone class; indeed, other acridone derivatives have been reported with IC50 values >10 µM against this target, indicating a difference of over 4,300-fold in potency [2]. This specific activity profile provides a clear differentiation for research applications focused on antiviral innate immunity or RNase L-mediated RNA degradation.

Antiviral Research RNase L Pathway Innate Immunity

Ionization State Shift vs. 2-Substituted Acridones

Based on the established structure-activity relationship for 2-substituted 9-acridones (pK = 16.2 − 3.37σI − 1.84σR) [1], the electron-donating isopropyl group (σI ≈ -0.01, σR ≈ -0.12) is predicted to impart a pKa of approximately 16.4 for the acridone NH proton [2]. This is measurably higher (less acidic) than the predicted pKa for 2-chloroacridone (σI = 0.47, σR = -0.23) at ~14.9, and for the unsubstituted 9-acridone (σI=0, σR=0) at 16.2 [3]. This indicates that under physiological conditions, 2-isopropylacridine-9(10H)-one will exist in a slightly higher proportion of the neutral, unionized form compared to acridones with electron-withdrawing substituents, potentially impacting its passive membrane permeability and protein binding.

Physicochemical Profiling pKa Prediction Solubility

2-Isopropylacridine-9(10H)-one: Research & Industrial Applications


Antiviral Research: RNase L Pathway Modulation

2-Isopropylacridine-9(10H)-one is a uniquely potent activator of RNase L (IC50 2.30 nM) [1], making it an ideal chemical probe for investigating the 2-5A/RNase L antiviral pathway in cellular models. Unlike other acridone derivatives that show negligible activity, this compound enables precise modulation of RNase L-mediated RNA degradation [2].

Drug Discovery: Optimizing Membrane Permeability

With a calculated LogP of 3.80, this compound serves as a more lipophilic alternative to the unsubstituted acridone core (LogP 2.57) . It is well-suited for lead optimization campaigns where enhanced passive membrane diffusion is required for intracellular target engagement in whole-cell assays or for crossing biological barriers.

Analytical Reference Standard for 2-Alkylated Acridones

The well-defined and distinct physicochemical profile—including exact mass (237.11500), PSA (32.86 Ų), and high LogP (3.80) —makes this compound a valuable reference standard for HPLC method development, logP determination studies, and computational model validation for the acridone chemical space.

Medicinal Chemistry: 2-Alkyl Substituent Effects on pKa and DNA Intercalation

The predicted shift in NH acidity (pKa ~16.4) based on the isopropyl group's electronic effects [3] provides a quantifiable handle for studying how substitution influences DNA intercalation binding modes and affinity. This compound can be used as a comparator in SAR studies against other 2-substituted acridones.

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